An In-depth Technical Guide to 4-Oxopentanoate: Fundamental Properties and Characteristics
An In-depth Technical Guide to 4-Oxopentanoate: Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxopentanoate, commonly known as levulinate, is the conjugate base of levulinic acid. This keto acid has garnered significant attention as a versatile platform chemical derived from biomass. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, makes it a valuable precursor for the synthesis of a wide array of chemicals, pharmaceuticals, and biofuels. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analysis of 4-oxopentanoate. It further delves into its biological roles, known metabolic pathways, and relevant experimental protocols, offering a critical resource for professionals in research and drug development.
Chemical and Physical Properties
4-Oxopentanoate, in its protonated form levulinic acid, is a white crystalline solid that is highly soluble in water and polar organic solvents.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of Levulinic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molar Mass | 116.12 g/mol | [1] |
| Appearance | White flaky crystalline solid | [1] |
| Melting Point | 30-33 °C | [1] |
| Boiling Point | 245-246 °C | [1] |
| Density | 1.134 g/mL at 25 °C | [1] |
| Flash Point | 138 °C (280 °F) | [1] |
| Water Solubility | 675 g/L at 20 °C | [1] |
| pKa | 4.65 | [2] |
Table 2: Spectroscopic Data Identifiers for Levulinic Acid
| Spectroscopic Data | Identifier/Link |
| ¹H NMR Spectrum | --INVALID-LINK--[3] |
| ¹³C NMR Spectrum | --INVALID-LINK--[4] |
| Mass Spectrum | --INVALID-LINK--[5] |
Synthesis and Purification
Synthesis
4-Oxopentanoate is primarily synthesized from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as cellulose (B213188) and hemicellulose.[6] The process typically involves the dehydration of hexose (B10828440) sugars (like glucose) to 5-hydroxymethylfurfural (B1680220) (HMF), which is then rehydrated to form levulinic acid and formic acid.[7] Another significant route involves the acid-catalyzed conversion of furfuryl alcohol.[8]
dot
Experimental Protocol: Synthesis from Furfuryl Alcohol
This protocol is a general representation of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.
Materials:
-
Furfuryl alcohol
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Hydrogen peroxide (H₂O₂) as an oxidizing agent
-
Water (solvent)
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a reaction vessel, combine furfuryl alcohol and water.
-
Slowly add the sulfuric acid catalyst to the mixture while stirring.
-
Gradually add hydrogen peroxide to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and maintain for a set period (e.g., 2 hours), with continuous stirring.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude levulinic acid can then be purified.
Purification
Purification of levulinic acid from the crude reaction mixture is typically achieved through vacuum distillation.[1] This process separates the levulinic acid from non-volatile impurities and byproducts.
Analytical Methods
The quantification and analysis of 4-oxopentanoate are crucial for monitoring its production and studying its biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
HPLC Analysis
HPLC is a robust method for the quantification of levulinic acid in various matrices. A common approach involves using a C18 reversed-phase column with a UV detector.
Experimental Protocol: HPLC Quantification
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water, with a phosphoric acid or formic acid buffer [5]* Levulinic acid standard for calibration
-
Sample containing levulinic acid
Procedure:
-
Prepare a series of standard solutions of levulinic acid of known concentrations.
-
Prepare the sample, which may involve dilution and filtration.
-
Set up the HPLC system with the appropriate column and mobile phase. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm). [5]4. Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of levulinic acid in the sample by comparing its peak area to the calibration curve.
GC-MS Analysis
GC-MS provides high sensitivity and specificity for the analysis of levulinic acid, often requiring derivatization to increase its volatility.
Experimental Protocol: GC-MS Analysis
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., DB-5MS)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard
-
Sample containing levulinic acid
Procedure:
-
To a known amount of the sample, add the internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA) and a solvent (e.g., pyridine) and heat to facilitate the reaction (e.g., 70°C for 30 minutes).
-
Inject the derivatized sample into the GC-MS.
-
Set the GC oven temperature program to separate the components.
-
The mass spectrometer is used to identify and quantify the derivatized levulinic acid based on its mass spectrum and retention time.
Applications in Drug Development and Research
The unique structure of 4-oxopentanoate makes it a valuable building block in the synthesis of various pharmaceuticals. [9]Its derivatives have shown a range of biological activities, including antimicrobial and antifungal properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
4-Oxopentanoate solution of known concentration
-
Positive and negative controls
Procedure:
-
Prepare a two-fold serial dilution of the 4-oxopentanoate solution in the broth medium across the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of 4-oxopentanoate that visibly inhibits the growth of the microorganism.
Conclusion
4-Oxopentanoate is a fundamentally important platform chemical with a growing range of applications. Its production from renewable biomass sources positions it as a key player in the transition towards a more sustainable chemical industry. For researchers and professionals in drug development, its utility as a synthetic precursor and the biological activity of its derivatives present exciting opportunities for innovation. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is essential for harnessing its full potential.
References
- 1. metbio.net [metbio.net]
- 2. benchchem.com [benchchem.com]
- 3. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 4. researchgate.net [researchgate.net]
- 5. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution reference methodology | PDF [slideshare.net]
